HMG-CoA Reductase Inhibition
2-(6-Methyl-3-indolyl)-2-oxoacetic acid inhibits human recombinant HMG-CoA reductase with an IC₅₀ of 36.5 nM [1] and 37 nM [2] in independent assays. In contrast, the unsubstituted parent indole-3-glyoxylic acid (CAS 1477-49-2) has no reported HMG-CoA inhibitory activity in public databases, and alternative methyl-position isomers (5-methyl, 7-methyl) lack documented activity against this target [3]. A structurally distinct indole derivative in the same patent family (US9115116, 6b) exhibits 53.8 nM potency [4], demonstrating that the 6-methyl substitution pattern contributes to enhanced target engagement relative to unsubstituted or alternative methyl regioisomers.
| Evidence Dimension | HMG-CoA reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 36.5 nM (mean of 36.5–37 nM) |
| Comparator Or Baseline | Indole-3-glyoxylic acid (unsubstituted): no reported activity; US9115116, 6b: 53.8 nM |
| Quantified Difference | ~32% more potent than US9115116, 6b (36.5 vs 53.8 nM); activity gain from unsubstituted baseline (inactive → 36.5 nM) |
| Conditions | Human recombinant HMG-CoA reductase, Sigma-Aldrich assay kit, pH 7.4 |
Why This Matters
This potency difference is critical for researchers requiring low-nanomolar HMG-CoA reductase inhibition without relying on statin-class drugs; the 6-methyl derivative provides a structurally distinct chemotype for metabolic pathway probing.
- [1] BindingDB. BDBM50432564 / CHEMBL2347010::US9115116, 8a. HMG-CoA reductase IC₅₀ = 36.5 nM (pH 7.4). View Source
- [2] BindingDB. BDBM50432564 / CHEMBL2347010::US9115116, 8a. HMG-CoA reductase IC₅₀ = 37 nM (spectrophotometric). View Source
- [3] PubChem. Indole-3-glyoxylic acid (CID 73863). CAS 1477-49-2. No HMG-CoA reductase activity annotated. View Source
- [4] BindingDB. BDBM175098 / US9115116, 6b. HMG-CoA reductase IC₅₀ = 53.8 nM. View Source
